S-Methyl (2-(dimethylamino)ethyl)carbamothioate
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Overview
Description
S-Methyl (2-(dimethylamino)ethyl)carbamothioate is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol . It is classified as an amine compound and is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (2-(dimethylamino)ethyl)carbamothioate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylaminoethyl carbamodithioate, which is then methylated using methyl iodide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
S-Methyl (2-(dimethylamino)ethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
S-Methyl (2-(dimethylamino)ethyl)carbamothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of S-Methyl (2-(dimethylamino)ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
S-Methyl (2-(dimethylamino)ethyl)carbamothioate can be compared to other similar compounds, such as:
- S-Ethyl (2-(dimethylamino)ethyl)carbamothioate
- S-Propyl (2-(dimethylamino)ethyl)carbamothioate
- S-Butyl (2-(dimethylamino)ethyl)carbamothioate
These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .
Properties
CAS No. |
87819-99-6 |
---|---|
Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
S-methyl N-[2-(dimethylamino)ethyl]carbamothioate |
InChI |
InChI=1S/C6H14N2OS/c1-8(2)5-4-7-6(9)10-3/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
AGLKXDIXDFOALY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)SC |
Origin of Product |
United States |
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